N-[2-(1-bromonaphthalen-2-yl)oxyethyl]prop-2-en-1-amine;oxalic acid
Overview
Description
N-[2-(1-bromonaphthalen-2-yl)oxyethyl]prop-2-en-1-amine;oxalic acid is a complex organic compound that features a bromonaphthalene moiety linked to an amine group via an ether linkage
Scientific Research Applications
N-[2-(1-bromonaphthalen-2-yl)oxyethyl]prop-2-en-1-amine has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.
Materials Science: It can be used in the development of new materials with specific properties, such as polymers and liquid crystals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(1-bromonaphthalen-2-yl)oxyethyl]prop-2-en-1-amine typically involves the following steps:
Bromination of Naphthalene: Naphthalene is brominated to form 1-bromonaphthalene.
Formation of 1-Bromo-2-naphthol: 1-bromonaphthalene is further reacted with a hydroxyl group to form 1-bromo-2-naphthol.
Ether Formation: The 1-bromo-2-naphthol is then reacted with an appropriate alkyl halide to form the ether linkage.
Amine Introduction: The resulting ether is then reacted with an amine to introduce the prop-2-en-1-amine group.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-[2-(1-bromonaphthalen-2-yl)oxyethyl]prop-2-en-1-amine can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions depending on the reagents used.
Addition Reactions: The double bond in the prop-2-en-1-amine group can participate in addition reactions.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride are typical reducing agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the bromine atom.
Mechanism of Action
The mechanism of action of N-[2-(1-bromonaphthalen-2-yl)oxyethyl]prop-2-en-1-amine involves its interaction with molecular targets such as enzymes or receptors. The bromonaphthalene moiety can engage in π-π interactions with aromatic residues in proteins, while the amine group can form hydrogen bonds or ionic interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
1-Bromo-2-naphthol: Shares the bromonaphthalene core but lacks the ether and amine functionalities.
2-Bromonaphthalene: Similar bromonaphthalene structure but without the hydroxyl group.
Naphthalenes: General class of compounds with similar aromatic structures but different substituents.
Uniqueness
N-[2-(1-bromonaphthalen-2-yl)oxyethyl]prop-2-en-1-amine is unique due to its combination of a bromonaphthalene moiety with an ether linkage and an amine group. This unique structure allows it to participate in a variety of chemical reactions and interact with biological targets in ways that similar compounds cannot.
Properties
IUPAC Name |
N-[2-(1-bromonaphthalen-2-yl)oxyethyl]prop-2-en-1-amine;oxalic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16BrNO.C2H2O4/c1-2-9-17-10-11-18-14-8-7-12-5-3-4-6-13(12)15(14)16;3-1(4)2(5)6/h2-8,17H,1,9-11H2;(H,3,4)(H,5,6) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YPXIATSDGDWZID-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNCCOC1=C(C2=CC=CC=C2C=C1)Br.C(=O)(C(=O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18BrNO5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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